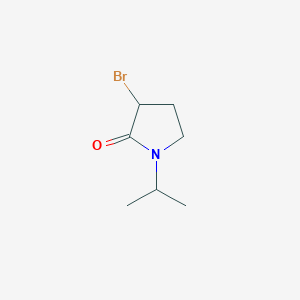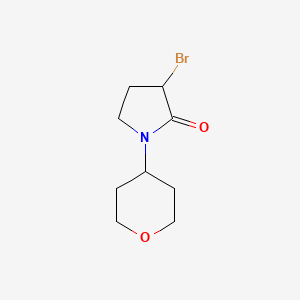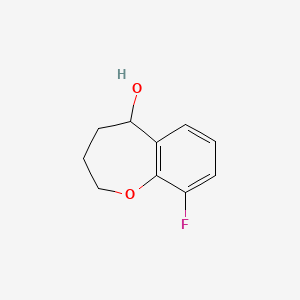
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Übersicht
Beschreibung
“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1567880-97-0 . It has a molecular weight of 182.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is 1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a powder that is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
The compound has shown promise in the development of novel anticancer agents. By introducing alkyl or aralkyl and a sulfonyl group, researchers have synthesized derivatives that exhibit significant antiproliferative activity against various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups, in particular, has been associated with an increase in antiproliferative activity, suggesting a potential pathway for the development of more effective cancer treatments .
Molecular Docking and Dynamics
In silico studies, including molecular docking and dynamics simulations, have been utilized to understand the binding orientations and stabilities of these compounds within the active sites of target proteins like c-Met kinase . This application is crucial for predicting the behavior of drugs within the body and can significantly expedite the drug design process.
Pharmacophore Development
The structural features of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives serve as pharmacophores for antitumor drugs. These pharmacophores are essential for the identification and optimization of new drug candidates with enhanced efficacy and reduced side effects .
Biochemical Assays
The derivatives of this compound have been evaluated using biochemical assays like the MTT assay to determine their cytotoxicity and antiproliferative effects on cancer cells. Such assays are fundamental in preclinical research to assess the therapeutic potential of new compounds .
Chemical Synthesis and Modification
The compound serves as a lead structure for the synthesis of a variety of derivatives. Chemical modifications, such as the introduction of different functional groups, have been explored to enhance the biological activity and solubility of these compounds .
Drug Resistance Studies
Research into the derivatives of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may provide insights into overcoming drug resistance in cancer cells. By understanding how these compounds interact with cancer cells, new strategies can be developed to circumvent resistance mechanisms .
Comparative Analysis with Other Antitumor Agents
Comparing the efficacy and safety profiles of these derivatives with other antitumor agents can help position them within the current landscape of cancer therapeutics. This analysis is vital for determining the unique benefits and potential drawbacks of these compounds .
Targeted Drug Delivery Systems
The structural properties of these derivatives may be suitable for incorporation into targeted drug delivery systems, such as liposomes or nanoparticles. This could improve the delivery of the drug to the tumor site, enhancing its efficacy and minimizing side effects .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



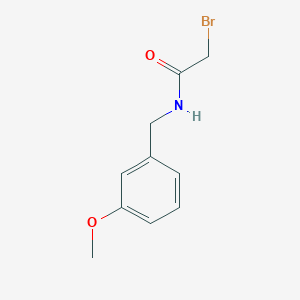
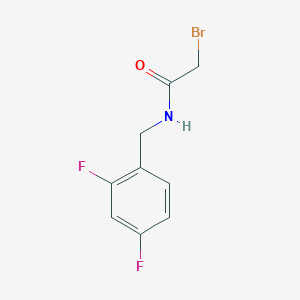
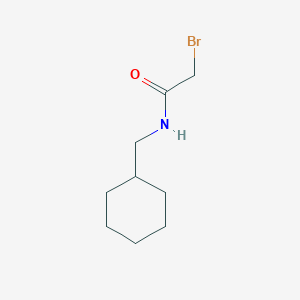
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)
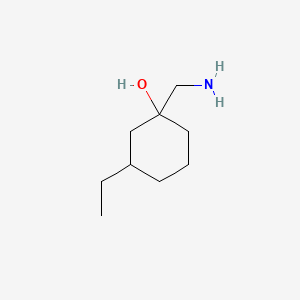
![1-[(2-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1375160.png)
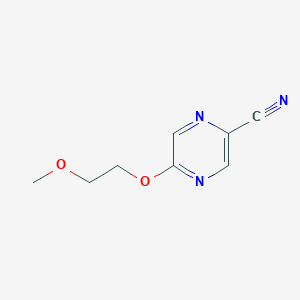


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
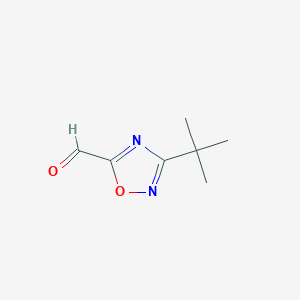
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
